molecular formula C16H16N2S2 B5543904 5,6-dimethyl-4-[(4-methylbenzyl)thio]thieno[2,3-d]pyrimidine

5,6-dimethyl-4-[(4-methylbenzyl)thio]thieno[2,3-d]pyrimidine

Cat. No. B5543904
M. Wt: 300.4 g/mol
InChI Key: YQZJKNSLWYSIQK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5,6-dimethyl-4-[(4-methylbenzyl)thio]thieno[2,3-d]pyrimidine is a heterocyclic organic compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a member of the thieno[2,3-d]pyrimidine family and is known for its unique chemical properties and biological activities.

Scientific Research Applications

Antitumor Activity

5,6-Dimethylthieno[2,3-d]pyrimidine derivatives have been explored for their potential antitumor activities. For instance, certain thieno[2,3-d]pyrimidine compounds, including 5,6-dimethyl variants, have shown promising results against various cancer cell lines due to their ability to inhibit specific enzymes involved in cancer cell growth. A study by Alqasoumi et al. (2009) reported the synthesis of novel thieno[2,3-d]pyrimidine derivatives with notable radioprotective and antitumor activities (Alqasoumi et al., 2009).

Applications in Nonlinear Optics

The thieno[2,3-d]pyrimidine ring system, including its 5,6-dimethyl variants, has been found to have applications in nonlinear optics (NLO) fields. A study by Hussain et al. (2020) analyzed the NLO properties of thieno[2,3-d]pyrimidine derivatives, indicating their suitability for optoelectronic high-tech applications (Hussain et al., 2020).

Antifolate Inhibitors for Cancer Treatment

Thieno[2,3-d]pyrimidine derivatives have been synthesized as selective antifolate inhibitors with a focus on high-affinity folate receptors, distinguishing them from other transporters. This specificity makes them potent candidates for targeted cancer therapies. Deng et al. (2009) conducted a study demonstrating the effectiveness of these compounds as antitumor agents by inhibiting key enzymes in tumor cells (Deng et al., 2009).

Antimicrobial Properties

Thieno[2,3-d]pyrimidine derivatives, including the 5,6-dimethyl variants, have been investigated for their antimicrobial properties. A study by Hossain and Bhuiyan (2009) synthesized and tested various thieno and furopyrimidine derivatives for their antimicrobial activities, suggesting their potential use in treating bacterial infections (Hossain & Bhuiyan, 2009).

Anti-HIV-1 Activity

Compounds based on the thieno[2,3-d]pyrimidine structure have also been evaluated for their anti-HIV-1 activities. Novikov et al. (2004) synthesized derivatives showing virus-inhibiting properties, highlighting their potential as antiviral agents (Novikov et al., 2004).

properties

IUPAC Name

5,6-dimethyl-4-[(4-methylphenyl)methylsulfanyl]thieno[2,3-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2S2/c1-10-4-6-13(7-5-10)8-19-15-14-11(2)12(3)20-16(14)18-9-17-15/h4-7,9H,8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQZJKNSLWYSIQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CSC2=NC=NC3=C2C(=C(S3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.